6-Cyclopropoxypyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2,(H2,9,10) |
InChI Key |
HCBOVZWKYKALAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=N2)N |
Origin of Product |
United States |
The Significance of Substituted Pyridinamines As Versatile Synthons in Organic Chemistry
Substituted pyridines are fundamental components in the development of biologically active molecules. nih.gov Their synthesis is a critical aspect of organic chemistry, with wide-ranging applications across various industries, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The pyridine (B92270) ring's structure, which is isoelectronic with benzene, possesses a nitrogen atom that imparts unique properties, such as a dipole moment and the ability to engage in a diverse array of chemical reactions. numberanalytics.com This makes pyridine derivatives ubiquitous in many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com
The development of mild, efficient, and modular methods for synthesizing substituted pyridines is highly desirable. nih.gov Traditional methods often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.govyoutube.com More contemporary approaches include transition metal-catalyzed cross-coupling reactions, which offer a broad scope for introducing various functional groups. nih.govnumberanalytics.com These methods allow for the construction of specific substitution patterns on the pyridine core, which is crucial for tuning the molecule's properties. nih.gov The functionalization of pyridine derivatives through electrophilic and nucleophilic substitution reactions further expands the possibilities for creating diverse and complex molecules. numberanalytics.com
Aminopyridines, a subset of substituted pyridinamines, are particularly important synthons. The amino group can act as a directing group in electrophilic aromatic substitution reactions and as a nucleophile in various coupling reactions. This dual reactivity makes them powerful tools for constructing more elaborate molecular architectures.
Strategic Integration of the Cyclopropoxy Moiety in Molecular Design
The cyclopropyl (B3062369) group is an increasingly utilized structural motif in drug discovery and development. acs.orgnih.gov Its incorporation into a molecule can significantly enhance a range of desirable pharmacological properties. digitellinc.com The unique steric and electronic characteristics of the cyclopropane (B1198618) ring, including the coplanarity of its three carbon atoms, relatively short C-C bonds (1.51 Å), and enhanced π-character of these bonds, contribute to its favorable effects. acs.orgnih.gov
Strategically placing a cyclopropyl group can address several challenges encountered during drug discovery. acs.orgnih.gov These benefits include:
The synthesis of molecules containing cyclopropane rings has traditionally relied on methods like alkene cyclopropanation, which can have limitations in terms of substrate scope and scalability. researchgate.net However, newer methods, including transition-metal catalyzed cross-coupling reactions, are providing more versatile and efficient routes to install functionalized cyclopropanes. digitellinc.comresearchgate.net
Current Research Trajectories and Knowledge Gaps Pertaining to 6 Cyclopropoxypyridin 2 Amine
The convergence of the pyridinamine scaffold and the cyclopropoxy group in 6-Cyclopropoxypyridin-2-amine creates a molecule with significant potential for applications in medicinal chemistry and materials science. Current research efforts are likely focused on leveraging the unique properties of this compound as a building block in the synthesis of novel, high-value molecules.
Key research trajectories may include:
Despite its potential, there are knowledge gaps that need to be addressed. Detailed studies on the reactivity of this compound in various chemical transformations are needed to fully understand its utility as a synthon. Furthermore, a deeper understanding of the structure-activity relationships of its derivatives is crucial for the rational design of new molecules with desired properties. As research progresses, it is expected that the full potential of this compound as a versatile chemical building block will be realized.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| This compound | 2-Amino-6-cyclopropoxypyridine | C8H10N2O | 150.18 g/mol | 1017793-13-1 |
Synthetic Routes to this compound and Related Compounds
The synthesis of substituted pyridinamines, such as this compound, is a field of significant interest due to their prevalence as structural motifs in pharmaceuticals. The construction of this specific molecule involves two primary synthetic challenges: the formation of the 2-aminopyridine (B139424) core and the introduction of the 6-cyclopropoxy substituent. This article details established and adaptable chemical methodologies for achieving these transformations.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 6-Cyclopropoxypyridin-2-amine in solution. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the cyclopropyl (B3062369) group, and the amine protons. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling patterns would reveal the connectivity between adjacent non-equivalent protons. For instance, the protons on the pyridine ring would likely appear as doublets or triplets, and their coupling constants would help in assigning their specific positions. The methine and methylene (B1212753) protons of the cyclopropyl group would exhibit complex splitting patterns due to their diastereotopic nature. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift could be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the cyclopropyl group. The carbon attached to the oxygen (C-O) would resonate at a characteristic downfield shift.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Assignment | ¹H NMR Chemical Shift (ppm, hypothetical) | ¹³C NMR Chemical Shift (ppm, hypothetical) |
| Pyridine-H3 | 6.2 - 6.5 (d) | 105 - 110 |
| Pyridine-H4 | 7.3 - 7.6 (t) | 138 - 142 |
| Pyridine-H5 | 6.0 - 6.3 (d) | 110 - 115 |
| NH₂ | 4.5 - 5.5 (br s) | - |
| O-CH (cyclopropyl) | 4.0 - 4.3 (m) | 70 - 75 |
| CH₂ (cyclopropyl) | 0.6 - 1.0 (m) | 5 - 10 |
| Pyridine-C2 | - | 158 - 162 |
| Pyridine-C6 | - | 160 - 165 |
d = doublet, t = triplet, m = multiplet, br s = broad singlet
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺), which allows for the calculation of its elemental composition, thus confirming the molecular formula C₈H₁₀N₂O.
Electron ionization (EI) or electrospray ionization (ESI) would be common techniques employed. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the cyclopropyl group, cleavage of the ether linkage, or fragmentation of the pyridine ring, providing valuable structural confirmation.
Hypothetical Mass Spectrometry Data:
| Ion | m/z (hypothetical) | Identity |
| [M+H]⁺ | 151.0866 | Molecular Ion (protonated) |
| [M-C₃H₅]⁺ | 110.0502 | Loss of cyclopropyl radical |
| [C₅H₅N₂O]⁺ | 121.0400 | Cleavage product |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are crucial for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed using a C18 stationary phase. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components within a reasonable time frame. A UV detector would be suitable for detection, as the pyridine ring is a strong chromophore. The purity of the sample would be determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) for Analysis of Volatile Derivatives
While this compound itself may have limited volatility due to the polar amine group, Gas Chromatography (GC) could be employed for its analysis, potentially after derivatization. Derivatizing the amine group, for example, through silylation, would increase its volatility and thermal stability, making it amenable to GC analysis. GC would be particularly useful for detecting and quantifying any volatile impurities that may be present in the sample.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ region. The C-O-C stretching of the cyclopropoxy ether linkage would likely produce a strong band around 1200-1250 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong and sharp signals in the Raman spectrum, which can be useful for structural confirmation.
Computational Chemistry Investigations of 6 Cyclopropoxypyridin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 6-Cyclopropoxypyridin-2-amine. These calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and quantify various molecular properties.
Key parameters that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the pyridine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the nitrogen atom of the pyridine ring and the amino group, signifying their role as hydrogen bond acceptors. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group, indicating their potential as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding and electronic delocalization within the molecule. This would quantify the charge distribution on each atom, revealing the partial positive and negative charges and offering a more nuanced understanding of reactivity than a simple Lewis structure.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value/Observation | Significance |
| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 1.5 to 2.5 Debye | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and represent typical ranges for similar heterocyclic amines. Actual values would require specific DFT calculations.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed.
For instance, in a typical nucleophilic aromatic substitution reaction involving this compound, computational modeling could identify the transition state structure, calculate the activation energy barrier, and determine whether the reaction proceeds through a concerted or stepwise mechanism. This level of detail is crucial for optimizing reaction conditions and improving yields.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, characteristic peaks for N-H stretching of the amine group, C-N stretching, and vibrations of the pyridine and cyclopropyl (B3062369) rings would be predicted. These theoretical spectra can aid in the interpretation of experimental IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. These predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Predicted Value Range |
| IR | N-H Stretch | 3300-3500 cm⁻¹ |
| IR | C-O-C Stretch | 1200-1300 cm⁻¹ |
| ¹H NMR | Amino Protons (NH₂) | δ 4.5-6.0 ppm |
| ¹H NMR | Pyridine Protons | δ 6.0-8.0 ppm |
| ¹³C NMR | Pyridine Carbons | δ 100-160 ppm |
| UV-Vis | λmax | ~250-300 nm |
Note: These are typical predicted ranges and the exact values would depend on the computational method and solvent model used.
Conformational Analysis and Energetic Profiles
The cyclopropoxy group attached to the pyridine ring introduces conformational flexibility. A thorough conformational analysis would involve systematically rotating the rotatable bonds (e.g., the C-O bond of the cyclopropoxy group) and calculating the relative energies of the resulting conformers. This would identify the most stable (lowest energy) conformation of the molecule and the energy barriers between different conformations. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and its interactions with other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase (e.g., in a solvent or in a crystal lattice). By simulating the motion of a large number of molecules over time, MD can reveal details about intermolecular interactions, such as hydrogen bonding.
For this compound, MD simulations could be used to study:
Solvation: How the molecule is solvated by different solvents and the nature of the solute-solvent interactions.
Dimerization: Whether the molecules tend to form dimers through hydrogen bonding between the amino groups and the pyridine nitrogen atoms.
Crystal Packing: Predicting the arrangement of molecules in a crystal lattice, which is important for understanding its solid-state properties. While not a direct replacement for experimental crystallography, it can provide valuable predictive insights. Studies on similar molecules, such as tris[(6-bromopyridin-2-yl)methyl]amine, have utilized crystallographic data to understand packing and intermolecular distances, which can be complemented by computational models. nih.gov
Applications As a Synthetic Building Block in Complex Chemical Synthesis
Precursor for the Construction of Diverse Heterocyclic Ring Systems
The 2-aminopyridine (B139424) moiety within 6-cyclopropoxypyridin-2-amine serves as a key reactive handle for the construction of various fused and non-fused heterocyclic rings. While specific examples detailing the direct use of this compound in the synthesis of thiadiazoles and pyrazolopyridines are not extensively documented in publicly available literature, the general reactivity of 2-aminopyridines suggests its potential as a precursor for these systems.
Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. While a direct synthesis from this compound is not explicitly detailed, analogous 2-aminopyridine derivatives can be envisioned to undergo transformation to the corresponding thiourea, which could then be cyclized to form a pyridyl-substituted thiadiazole. General methods for synthesizing thiadiazole derivatives from various starting materials have been reported, highlighting the modularity of these synthetic approaches. nih.gov
Pyrazolopyridines: The synthesis of pyrazolopyridines can be achieved through various strategies, including the condensation of hydrazine (B178648) derivatives with appropriately functionalized pyridine (B92270) precursors. The amino group of this compound could potentially be diazotized and subsequently transformed, or the pyridine ring could be further functionalized to introduce a group that can react with a hydrazine to form the pyrazole (B372694) ring.
Methodological Contributions to Structure-Activity Relationship (SAR) Studies
The this compound scaffold incorporates several features that are highly valuable in the context of structure-activity relationship (SAR) studies, particularly in medicinal chemistry. The cyclopropoxy group, in particular, offers a unique combination of properties.
The compact and rigid nature of the cyclopropyl (B3062369) ring can introduce conformational constraint into a molecule, which can be beneficial for optimizing binding to a biological target. Furthermore, the cyclopropyl group is often used as a bioisostere for other functional groups, allowing for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. The pyridine ring itself is a common feature in many biologically active compounds, and the 2-amino group provides a convenient point for further chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold.
While specific SAR studies centered on this compound are not widely published, the general principles of medicinal chemistry suggest its utility in this area. By systematically modifying the substituents on the pyridine ring or the amino group, and by comparing the biological activity of the resulting analogs, researchers can gain valuable insights into the key structural features required for a desired pharmacological effect.
Role in Convergent and Divergent Target-Oriented Synthesis
The structure of this compound lends itself to both convergent and divergent synthetic strategies for the preparation of complex target molecules.
In a divergent synthesis , the 2-amino group and the pyridine ring of this compound can be used as starting points for the introduction of a wide variety of different functional groups and structural motifs. This allows for the rapid generation of a library of related compounds from a common intermediate, which is a powerful strategy for drug discovery and the exploration of chemical space.
Utility in the Development of Advanced Organic Materials
The unique electronic and structural properties of pyridine-containing compounds make them attractive candidates for the development of advanced organic materials. The nitrogen atom in the pyridine ring can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which can be exploited to control the self-assembly and bulk properties of materials.
While the specific application of this compound in this field is not well-documented, its structural features suggest potential utility. The cyclopropoxy group could influence the packing and morphology of organic thin films, while the aminopyridine core could be incorporated into polymers or other macromolecular architectures. Further research is needed to explore the potential of this and related compounds in areas such as organic electronics, sensing, and catalysis.
Future Research Directions and Emerging Methodologies
Discovery of Novel and Efficient Synthetic Routes
The quest for more efficient and economical synthetic pathways to 6-cyclopropoxypyridin-2-amine is a primary driver of current research. Traditional methods often involve multi-step sequences that can be time-consuming and generate significant waste. Future efforts are likely to focus on the development of novel catalytic systems and one-pot reactions that can streamline the synthesis.
One promising area is the exploration of transition metal-catalyzed cross-coupling reactions. While methods like the Buchwald-Hartwig amination are established for forming C-N bonds, research into more active and stable catalysts, potentially utilizing earth-abundant metals, could lead to milder reaction conditions and higher yields. Furthermore, the direct C-H amination of a suitably functionalized pyridine (B92270) precursor offers a highly atom-economical approach, eliminating the need for pre-functionalized starting materials.
Another avenue of investigation involves the development of novel cyclization strategies. This could entail the design of precursors that undergo a programmed cascade of reactions to form the desired 2-aminopyridine (B139424) ring system with the cyclopropoxy group already in place or installed during the cyclization process.
Development of Advanced in situ Spectroscopic Monitoring Techniques
To optimize and control the synthesis of this compound, real-time monitoring of reaction progress is crucial. Advanced in situ spectroscopic techniques are poised to play a pivotal role in this area. Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide continuous data on reactant consumption, intermediate formation, and product generation without the need for sampling.
The integration of these techniques allows for a deeper understanding of reaction kinetics and mechanisms. For instance, in situ FTIR can track the disappearance of starting material vibrational bands and the appearance of product bands, providing immediate feedback on reaction rates and conversion. This data can be used to precisely control reaction parameters such as temperature, pressure, and reagent addition rates, leading to improved yield, purity, and batch-to-batch consistency. Future research will likely focus on developing more robust and sensitive probes for these spectroscopic methods, as well as sophisticated data analysis algorithms to extract maximum information from the spectral data.
Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to readily scale up production. The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms.
In a flow setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction time and temperature, often leading to higher yields and selectivities compared to batch reactions. Microfluidics, a subset of flow chemistry dealing with very small fluid volumes, enables high-throughput screening of reaction conditions, accelerating the optimization process.
Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, can further revolutionize the discovery and production of this compound. These platforms can autonomously perform a large number of experiments, varying parameters such as catalysts, solvents, and temperatures, to rapidly identify optimal synthetic conditions. This automated approach not only accelerates research but also minimizes human error and exposure to potentially hazardous chemicals.
Sustainable and Biocatalytic Approaches for Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to a focus on minimizing waste, using less hazardous solvents, and employing renewable resources.
One of the most exciting frontiers in sustainable synthesis is biocatalysis. The use of enzymes to catalyze chemical transformations offers unparalleled selectivity and can often be performed in aqueous media under mild conditions. For the synthesis of this compound, researchers may explore the use of enzymes such as aminotransferases or hydrolases to introduce the amine or cyclopropoxy groups, respectively.
While the direct biocatalytic synthesis of this specific molecule may not yet be established, the broader field of biocatalysis for the synthesis of aminopyridines is an active area of research. Future work will likely involve the discovery of novel enzymes from natural sources or the engineering of existing enzymes to have the desired activity and stability for the synthesis of this compound and its derivatives. These biocatalytic methods hold the promise of significantly reducing the environmental impact of the manufacturing process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
